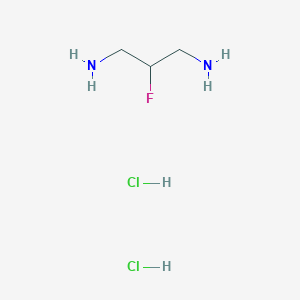

2-Fluoropropane-1,3-diamine 2hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Electrochemistry Applications : 1-Fluoropropane-2-one, a related compound, has been investigated as an effective SEI-forming additive with propylene carbonate-based electrolytes on graphite electrodes. This research focused on first-cycle efficiency, high-rate performance, and long-term cycling stability in lithium-ion batteries (Krämer et al., 2012).

PET Radiotracer Development : Fluorine-18-labeled compounds, similar in structure to 2-Fluoropropane-1,3-diamine, have been synthesized for dopamine transporter imaging, proving valuable in neurological research (Goodman et al., 1997).

Synthesis and Stereochemical Studies : Research on 2-Methylpropane-1,3-diamine, a structurally related compound, focuses on the synthesis and stereochemical assignment of derivatives, which is crucial for developing novel compounds with specific biological or chemical properties (Kassiou & Read, 1994).

Molecular Structure Analysis : The molecular structure of 2-fluoropropane has been determined using gas electron diffraction, contributing to the understanding of molecular geometries and bonding in fluorinated compounds (Kakubari et al., 1975).

Spectroscopy and Internal Rotation Barriers : Studies on the microwave and far-infrared spectra of isotopic species of 2-fluoropropane have provided insights into structural parameters and barriers to internal rotation, essential for understanding the dynamics and stability of molecules (Guirgis et al., 1990).

Polyimide Synthesis : New polyimides have been prepared from compounds with fluoroalkoxy groups, demonstrating promising properties for electronics applications. This showcases the role of fluorinated compounds in the development of advanced materials (Feiring et al., 1993).

Diamination Reactions : The 1,2-diamine motif, related to 2-Fluoropropane-1,3-diamine, is significant in natural products and pharmaceuticals. Research in this area focuses on metal-catalyzed diamination reactions, highlighting the importance of such compounds in synthetic chemistry (Cardona & Goti, 2009).

Neuroimaging for Dementia Diagnosis : Compounds like 123I-N-fluoropropyl-2b-carbomethoxy-3b-(4-iodophenyl) nortropane (123I-FP-CIT) have been used in dopaminergic neuroimaging for diagnosing dementia with Lewy bodies, showcasing the clinical application of fluorinated compounds (Thomas et al., 2017).

Fluorescence Sensing in Biological Systems : A coumarin-based fluorogenic probe bearing the 2-picolyl unit has been developed for fluorescence detection of Cu(2+) ions in biological systems, illustrating the role of fluorinated compounds in bio-sensing applications (Jung et al., 2009).

Perovskite Solar Cell Development : In the development of perovskite solar cells, fluoroethylamine (related to 2-Fluoropropane-1,3-diamine) has been used for defect passivation, leading to improved device performance and stability (Su et al., 2021).

Wirkmechanismus

Safety and Hazards

The safety information for “2-Fluoropropane-1,3-diamine 2hcl” indicates that it has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

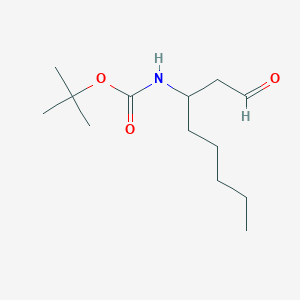

IUPAC Name |

2-fluoropropane-1,3-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9FN2.2ClH/c4-3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILQGSHHADZHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide](/img/structure/B2658165.png)

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)

![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)

![Methyl 3-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylate](/img/structure/B2658180.png)